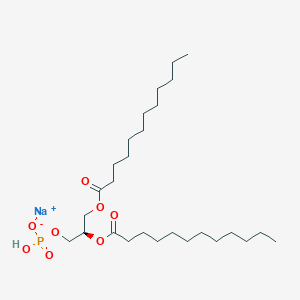![molecular formula C7H3N3O2 B591296 Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole CAS No. 126877-68-7](/img/structure/B591296.png)
Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole is a heterocyclic compound with a unique structure that combines an oxazole ring and a benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole typically involves multi-step reactions. One common method includes the substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted benzoxadiazole compounds.
Scientific Research Applications
Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to target hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in the response to low oxygen levels in cells . By inhibiting HIF-1, this compound can potentially disrupt the processes that allow cancer cells to survive and proliferate under hypoxic conditions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: This compound shares a similar structure but lacks the oxazole ring.
Benzo[c][1,2,5]thiadiazole: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole is unique due to its combined oxazole and benzoxadiazole rings, which confer specific chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research.
Properties
CAS No. |
126877-68-7 |
|---|---|
Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 |
IUPAC Name |
[1,2]oxazolo[5,4-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C7H3N3O2/c1-2-6-4(3-8-11-6)7-5(1)9-12-10-7/h1-3H |
InChI Key |
BAOCZPOTAQWLOL-UHFFFAOYSA-N |
SMILES |
C1=CC2=NON=C2C3=C1ON=C3 |
Synonyms |
Isoxazolo[4,5-e]-2,1,3-benzoxadiazole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)


![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/new.no-structure.jpg)

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)




![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)

